BenchChemオンラインストアへようこそ!

Palmatine

Antimicrobial Antibacterial Staphylococcus aureus

Select Palmatine (CAS 3486-67-7) when your research demands a protoberberine alkaloid with a precise functional fingerprint, not a generic substitute. Unlike berberine, Palmatine exhibits competitive (not non-competitive) CYP1B1 inhibition, minimizing confounding metabolic interactions in anti-inflammatory studies. Its inability to suppress tyrosine hydroxylase avoids off-target dopamine modulation. With moderate antibacterial activity (IC50 241 µg/mL vs. S. aureus), it enables clearer resolution of synergistic effects. As a P-gp substrate that activates Mdr1a ATPase, Palmatine is superior for drug-drug interaction studies and bioavailability enhancement strategies. Choose Palmatine for cleaner, more interpretable experimental outcomes.

Molecular Formula C21H22NO4+
Molecular Weight 352.4 g/mol
CAS No. 3486-67-7
Cat. No. B190311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmatine
CAS3486-67-7
Synonymserbericinine
berbinium, 7,8,13,13a-tetradehydro-2,3,9,10-tetramethoxy-, chloride
berbinium, 7,8,13,13a-tetradehydro-2,3,9,10-tetramethoxy-, iodide
dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-, chloride (1:1)
dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-, hydroxide (1:1)
o,o-dimethyldemethyleneberberine
palmatine
palmatine cation
palmatine chloride
palmatine hydrochloride
palmatine hydroxide
palmatine iodide
palmatine ion
palmatine sulfate
palmatinium hydroxide
palmitine hydroxide
Molecular FormulaC21H22NO4+
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC
InChIInChI=1S/C21H22NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,9-12H,7-8H2,1-4H3/q+1
InChIKeyQUCQEUCGKKTEBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Palmatine (CAS 3486-67-7): Technical Profile and Differentiated Procurement Considerations for Protoberberine Alkaloids


Palmatine (CAS 3486-67-7) is a naturally occurring isoquinoline alkaloid and a key member of the protoberberine class, frequently co-extracted with and compared to its close structural analog, berberine [1]. As a quaternary ammonium compound with a molecular formula of C21H22NO4 and a molecular weight of 352.4 g/mol, palmatine is recognized for its inherent pharmacological activities, including antimicrobial, anti-inflammatory, and neuro-modulatory effects [2]. Its distinct substitution pattern on the protoberberine backbone leads to quantifiable differences in potency, selectivity, and metabolic profile when benchmarked against other protoberberines, making it a critical subject for scientific selection in research focused on specific mechanisms of action or in applications where reduced CYP inhibition is a desirable attribute [3].

The Critical Importance of Chemical Identity: Why Palmatine Cannot Be Casually Substituted with Other Protoberberines


Within the protoberberine alkaloid family, minor structural variations translate into significant functional divergence, rendering generic substitution inappropriate for targeted scientific work. Despite a shared core structure, compounds like berberine, coptisine, and jatrorrhizine exhibit vastly different pharmacodynamic and pharmacokinetic profiles compared to palmatine [1]. Key differentiators include mechanism of enzyme inhibition (e.g., CYP1B1 inhibition where berberine is non-competitive while palmatine is competitive or mixed-type) [2], target selectivity (e.g., palmatine's inability to suppress dopamine biosynthesis via tyrosine hydroxylase inhibition unlike its peers) [3], and metabolic fate (e.g., palmatine's unique activation of CYP3A4 versus inhibition by other alkaloids) [4]. Substituting palmatine with a more potent but less selective or metabolically distinct analog can invalidate experimental results, introduce off-target artifacts, or alter the safety profile of a botanical formulation. The evidence below quantifies these precise differences, demonstrating that palmatine is not a commodity alkaloid but a specific molecular tool with a unique functional fingerprint.

Palmatine: A Quantitative Guide to Differentiated Performance Against Protoberberine Comparators


Palmatine Exhibits an Intermediate Antimicrobial Potency Profile Against S. aureus, Distinct from Berberine and Jatrorrhizine

In a head-to-head comparison of protoberberine alkaloids' antibacterial activity against S. aureus using microcalorimetry, palmatine demonstrates an intermediate inhibitory potency. Its IC50 value is significantly lower (more potent) than that of jatrorrhizine, but is less potent than the class leader, berberine [1]. This positions palmatine as a moderate-strength antibacterial agent, useful when the high potency of berberine is not required or its stronger CYP interactions are a concern.

Antimicrobial Antibacterial Staphylococcus aureus

Palmatine's CYP1B1 Inhibition Mechanism is Distinct from Berberine, Predicting a Different Drug-Drug Interaction Liability

Kinetic analysis of CYP1 family inhibition reveals that while berberine is a potent, non-competitive inhibitor of CYP1B1.1 (Ki = 44 nM), palmatine exhibits a different mechanism of action. Palmatine causes either competitive or mixed-type inhibition of CYP1A1.1 and CYP1B1.1, and its inhibitory effect is substantially weaker, with berberine identified as the most potent and selective inhibitor among the protoberberines tested [1]. This mechanistic divergence is critical for predicting and managing potential drug-herb interactions.

Drug Metabolism CYP450 Drug-Drug Interaction CYP1B1

Palmatine Inhibits DPP-4 with Moderate Potency (IC50 15.6 µM), Offering a Defined Benchmark for Antidiabetic Research

Palmatine has been identified as an inhibitor of dipeptidyl peptidase-4 (DPP-4), a key therapeutic target for type 2 diabetes, with a reported IC50 of 15.6 μM [1]. While this is a defined quantitative endpoint, it provides a baseline for comparison with more potent DPP-4 inhibitors. For context, this is less potent than some other natural products but represents a well-characterized activity for this specific alkaloid, establishing its utility in studies focused on DPP-4 inhibition [2]. This is in contrast to the DPP-4 inhibitory activity of other protoberberines which may vary.

Antidiabetic DPP-4 Metabolic Disease GLP-1

Palmatine and Berberine Exhibit Comparable Efficacy in a Mouse Model of Acute Inflammation

A comparative in vivo study using a serotonin-induced hind paw edema model in mice demonstrated that palmatine possesses anti-inflammatory activity that is both significant and dose-dependent. It performed comparably to berberine and berbamine in this acute inflammation assay, which included both oral and topical routes of administration [1]. This indicates that for this specific anti-inflammatory endpoint, palmatine can be as effective as its more widely studied analog.

Anti-inflammatory In Vivo Preclinical Edema

Palmatine Shows Cell Line-Specific Antitumor Activity in Rhabdomyosarcoma, Contrasting with the Pan-Cell Line Effect of Berberine

In a study examining the anti-tumor effects of protoberberines on human rhabdomyosarcoma (RMS) cell lines, a clear functional divergence was observed. While berberine inhibited cell cycle progression in all three tested RMS cell lines (ERMS1, KYM1, and RD), palmatine only suppressed the growth of a single cell line (RD) [1]. This demonstrates that palmatine's anticancer activity is more selective or cell-type dependent compared to the broader, more potent effect of berberine.

Oncology Antitumor Rhabdomyosarcoma Cancer

Palmatine and Berberine Have Opposing Effects on Multidrug Resistance Protein 1 (MDR1) Activity

A study on the regulation of multidrug resistance protein 1 (MDR1, also known as P-glycoprotein) in vascular smooth muscle cells showed that palmatine and coptisine have opposite effects. Coptisine enhanced rhodamine 123 efflux, while palmatine inhibited it. This inhibition was attributed to palmatine efficiently activating Mdr1a ATPase activity as a good substrate [1]. This functional distinction in interacting with a major drug efflux pump has direct implications for the compound's own bioavailability and its potential to influence the cellular retention of co-administered drugs.

Pharmacokinetics MDR1 P-glycoprotein Drug Efflux Bioavailability

Optimal Scientific and Industrial Use-Cases for Palmatine Based on Its Differentiated Profile


Use as a Reference Compound for Moderate-Strength Antimicrobial Activity Against S. aureus

When an experimental design requires a defined, moderate level of antibacterial activity, palmatine (IC50 241.0 µg/mL) is a more suitable reference standard than the highly potent berberine (IC50 101.4 µg/mL) or the weakly active jatrorrhizine (IC50 792.3 µg/mL) [1]. This allows for a clearer resolution of synergistic, additive, or antagonistic effects when screening other compounds or formulations against this pathogen.

Selection for In Vivo Anti-Inflammatory Studies Where Reduced CYP1B1 Inhibition is a Prerequisite

For in vivo models of inflammation, palmatine can be prioritized over berberine when the goal is to achieve significant anti-inflammatory effects [1] while minimizing confounding metabolic interactions. Since berberine is a potent and selective CYP1B1 inhibitor (Ki = 44 nM), while palmatine is a weaker inhibitor with a different mechanism [2], palmatine represents a 'cleaner' tool for studying anti-inflammatory pathways without the added variable of strong CYP modulation.

Procurement for Anticancer Research Focused on Selective Cytotoxicity or RD Rhabdomyosarcoma Subtypes

In oncology research, palmatine's selective activity against the RD rhabdomyosarcoma cell line, contrasted with berberine's broad activity across multiple RMS lines [1], positions it as a valuable compound. It is ideal for studies aimed at dissecting cell-type-specific mechanisms of action or for developing targeted therapies where avoiding broad-spectrum cytotoxicity is a key design consideration.

Preferred Choice for Studies Investigating MDR1/P-glycoprotein Substrate Interactions

Given its ability to inhibit P-gp-mediated efflux by efficiently activating Mdr1a ATPase as a substrate [1], palmatine is a superior candidate over coptisine for research into drug-drug interactions or for strategies aiming to enhance the intracellular accumulation of co-administered P-gp substrates. This property is directly relevant to improving the bioavailability of other therapeutic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Palmatine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.